molecular formula C13H11N3O2S3 B2731115 N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}thiophene-2-sulfonamide CAS No. 863511-21-1

N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}thiophene-2-sulfonamide

Cat. No.: B2731115
CAS No.: 863511-21-1
M. Wt: 337.43
InChI Key: FIAZGEDORHINTK-UHFFFAOYSA-N
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Description

N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}thiophene-2-sulfonamide is a sulfonamide derivative featuring a hybrid heterocyclic scaffold. Its structure integrates a pyridine-substituted thiazole core linked via a methylene bridge to a thiophene sulfonamide moiety. This design combines electron-rich aromatic systems (pyridine, thiophene) with the sulfonamide pharmacophore, a group widely associated with biological activity, including enzyme inhibition and antimicrobial effects .

Properties

IUPAC Name

N-[(2-pyridin-3-yl-1,3-thiazol-4-yl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S3/c17-21(18,12-4-2-6-19-12)15-8-11-9-20-13(16-11)10-3-1-5-14-7-10/h1-7,9,15H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIAZGEDORHINTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=CS2)CNS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}thiophene-2-sulfonamide typically involves multi-step reactionsThe final step often involves sulfonamide formation through the reaction of the thiophene derivative with sulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process may involve crystallization or chromatography techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiazole and pyridine structures often exhibit notable antimicrobial properties.

  • Mechanism of Action : The presence of the thiazole ring enhances the ability to interact with bacterial enzymes and membranes.
  • Case Study : In a study evaluating the antibacterial efficacy of various thiazole derivatives, N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}thiophene-2-sulfonamide demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MICs) lower than traditional antibiotics like linezolid.
CompoundMIC (µg/mL)Activity
This compound< 1Effective against MRSA
Linezolid2Reference

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines.

  • Mechanism of Action : It is believed to induce apoptosis and inhibit cell proliferation through the modulation of key signaling pathways.
  • Case Study : In vitro studies showed that this compound exhibited cytotoxic effects on A549 (lung cancer), MCF7 (breast cancer), and HT1080 (fibrosarcoma) cell lines.
Cell LineIC50 (µM)Mechanism
A54910Apoptosis induction
MCF715Cell cycle arrest
HT108012Apoptosis induction

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound. Modifications to the thiazole ring can enhance both antimicrobial and anticancer activities.

Key Findings from SAR Studies

  • Substituents on the thiazole ring influence binding affinity to biological targets.
  • The introduction of electron-withdrawing groups increases antimicrobial potency.
  • Structural modifications can lead to improved selectivity towards cancer cells over normal cells.

Mechanism of Action

The mechanism of action of N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}thiophene-2-sulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its substitution pattern and hybrid architecture. Below is a detailed comparison with analogous compounds from the literature:

Core Heterocycle Modifications

  • 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamides (): These analogs replace the pyridine-thiazole core with a 1,3,4-oxadiazole-thiazole system. The sulfonamide group is absent, replaced by a sulfanyl-linked propanamide.
  • 3-(Methylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (): This compound features a pyridin-2-yl substituent on the thiazole ring instead of pyridin-3-yl. Positional isomerism of the pyridine nitrogen may influence electronic properties and binding affinity.

Sulfonamide Group Variations

  • N-(3-Benzo[d]thiazole-2-yl)-6-methyl-2-oxopyridin-1(2H)-yl)benzenesulfonamide ():
    Here, the thiophene sulfonamide is replaced by a benzene sulfonamide linked to a pyridone-benzo[d]thiazole system. The pyridone ring introduces a ketone group, enhancing polarity but reducing metabolic stability compared to the thiophene-based analog .

  • 4-[({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(aryl)benzamides (): These compounds substitute the sulfonamide with a sulfanyl-benzamide group. The absence of the sulfonamide’s acidic proton limits ionic interactions, which are critical for binding to targets like carbonic anhydrase or tyrosine kinases .

Functional Group Additions

  • 2-[2-(1-Ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-4-yl]-N-[(thiophen-2-yl)methyl]acetamide ():
    This analog retains the thiophene-methyl group but replaces the sulfonamide with an acetamide. The pyrrolo[2,3-b]pyridine moiety adds a fused bicyclic system, increasing steric bulk and possibly altering solubility .

Data Table: Key Structural and Physicochemical Comparisons

Compound Name / ID (Evidence) Core Structure Sulfonamide Group? Pyridine Position Molecular Weight Notable Features
Target Compound Pyridin-3-yl-thiazole + thiophene-sulfonamide Yes 3-position ~349.4 g/mol* Hybrid heterocycle, sulfonamide
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamides (2) Oxadiazole-thiazole No N/A ~400–450 g/mol Sulfanyl-propanamide
3-(Methylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (3) Pyridin-2-yl-thiazole + benzamide No 2-position ~348.42 g/mol Methylsulfonyl group
N-(3-Benzo[d]thiazole-2-yl)-6-methyl-2-oxopyridin-1(2H)-yl)benzenesulfonamide (4) Pyridone-benzo[d]thiazole Yes N/A ~413.5 g/mol Pyridone ring
2-[2-(1-Ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-4-yl]-N-[(thiophen-2-yl)methyl]acetamide (7) Pyrrolopyridine-thiazole + thiophene-acetamide No N/A ~382.5 g/mol Fused pyrrolopyridine

*Calculated based on molecular formula (C₁₄H₁₂N₄O₂S₃).

Research Implications and Gaps

  • Unanswered Questions : How does pyridin-3-yl vs. pyridin-2-yl substitution affect target selectivity? Comparative molecular docking studies are needed.

Biological Activity

N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}thiophene-2-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Molecular Formula : C14H12N4O2S2
  • Molecular Weight : 336.40 g/mol
  • SMILES Notation : N{C@HC(=S)S(=O)(=O)N}C2=CC=C(S2)N=C(S)C

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). The minimum inhibitory concentration (MIC) values for these pathogens are reported to be as low as 8 µg/mL, demonstrating its potential as a therapeutic agent against resistant strains .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. Specifically, it has shown selective cytotoxicity against colorectal cancer cell lines (Caco-2) with a reduction in cell viability of up to 39.8% at a concentration of 100 µM after 24 hours of treatment. This activity suggests that the compound may target specific cellular pathways involved in tumor growth .

The proposed mechanism of action involves the inhibition of key enzymes associated with bacterial cell wall synthesis and cancer cell proliferation. The thiazole ring structure is believed to play a critical role in binding to these targets, facilitating its bioactivity .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    • A study conducted by researchers evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The results indicated that this compound had a broad-spectrum effect against both Gram-positive and Gram-negative bacteria .
  • Anticancer Screening :
    • In another study focusing on anticancer activity, the compound was tested against several cancer cell lines, including A549 (lung cancer) and Caco-2 (colorectal cancer). The results showed that while it had minimal effects on A549 cells, it significantly reduced the viability of Caco-2 cells, indicating potential for targeted cancer therapy .

Data Summary Table

Property Value
Molecular FormulaC14H12N4O2S2
Molecular Weight336.40 g/mol
Antimicrobial MIC (MRSA)8 µg/mL
Anticancer Viability Reduction (Caco-2)39.8% at 100 µM

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